molecular formula C10H8N2OS3 B14583023 Formamide, N-[5-[(phenylmethyl)thio]-3H-1,2,4-dithiazol-3-ylidene]- CAS No. 61079-29-6

Formamide, N-[5-[(phenylmethyl)thio]-3H-1,2,4-dithiazol-3-ylidene]-

Cat. No.: B14583023
CAS No.: 61079-29-6
M. Wt: 268.4 g/mol
InChI Key: FOKHIIBXAVCTRG-UHFFFAOYSA-N
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Description

Formamide, N-[5-[(phenylmethyl)thio]-3H-1,2,4-dithiazol-3-ylidene]- is a complex organic compound with a unique structure that includes a dithiazole ring and a phenylmethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Formamide, N-[5-[(phenylmethyl)thio]-3H-1,2,4-dithiazol-3-ylidene]- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a dithiazole derivative with a phenylmethylthio compound in the presence of a formamide reagent. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization and chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Formamide, N-[5-[(phenylmethyl)thio]-3H-1,2,4-dithiazol-3-ylidene]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

Formamide, N-

Properties

CAS No.

61079-29-6

Molecular Formula

C10H8N2OS3

Molecular Weight

268.4 g/mol

IUPAC Name

N-(5-benzylsulfanyl-1,2,4-dithiazol-3-ylidene)formamide

InChI

InChI=1S/C10H8N2OS3/c13-7-11-9-12-10(16-15-9)14-6-8-4-2-1-3-5-8/h1-5,7H,6H2

InChI Key

FOKHIIBXAVCTRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC(=NC=O)SS2

Origin of Product

United States

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